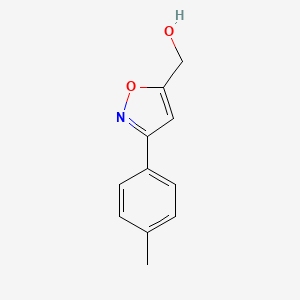

(3-p-Tolyl-isoxazol-5-yl)-methanol

Übersicht

Beschreibung

(3-P-Tolyl-isoxazol-5-YL)-methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

Isoxazolderivate, einschließlich Verbindungen wie (3-p-Tolyl-isoxazol-5-yl)-methanol, sind für ihre pharmakologischen Eigenschaften bekannt. Sie können aufgrund ihrer geringen Zytotoxizität und potenziellen biologischen Anwendungen bei der Synthese von Antikrebsmitteln eingesetzt werden .

Organische Synthese

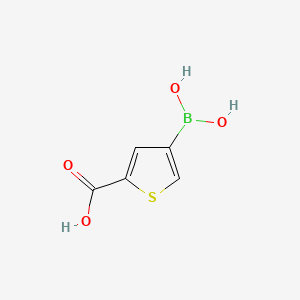

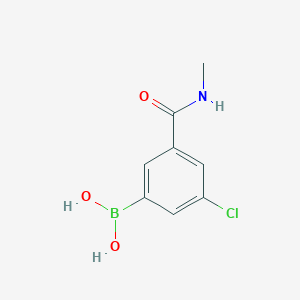

Das Vorhandensein einer Boronsäurefunktionalität in verwandten Verbindungen lässt vermuten, dass This compound für Suzuki-Miyaura-Kreuzkupplungsreaktionen nützlich sein könnte, die für die Herstellung komplexer organischer Moleküle entscheidend sind .

Materialwissenschaften

Aufgrund seiner einzigartigen Struktur und Reaktivität könnte diese Verbindung Anwendungen in den Materialwissenschaften haben, möglicherweise bei der Entwicklung neuer Materialien mit bestimmten gewünschten Eigenschaften .

Wirkmechanismus

Target of Action

The primary target of (3-P-Tolyl-isoxazol-5-YL)-methanol, also known as SS-208, is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound interacts with HDAC6 by binding to the active site of the enzyme . This interaction inhibits the deacetylation activity of HDAC6, leading to an increase in the acetylation of histones . The increased acetylation changes the structure of the chromatin, making it more relaxed and accessible for transcription .

Biochemical Pathways

The inhibition of HDAC6 by this compound affects various biochemical pathways. One of the key pathways is the regulation of gene expression . By inhibiting HDAC6, this compound increases the acetylation of histones, which leads to a more relaxed chromatin structure. This change allows transcription factors to access the DNA more easily, leading to increased gene expression .

Pharmacokinetics

The compound’s ability to inhibit hdac6 suggests that it can effectively reach its target within cells

Result of Action

The inhibition of HDAC6 by this compound leads to increased acetylation of histones, resulting in changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are upregulated or downregulated. For example, in the context of cancer, the upregulation of tumor suppressor genes or the downregulation of oncogenes could potentially inhibit tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules, such as proteins or lipids, can potentially interact with this compound and affect its ability to bind to HDAC6

Biochemische Analyse

Biochemical Properties

(3-P-Tolyl-isoxazol-5-YL)-methanol plays a significant role in biochemical reactions, particularly due to its antibacterial activity. It has been found to be active against Staphylococcus aureus and human glioblastoma cells . The compound interacts with various enzymes and proteins, including the translocator protein, which is involved in the transport of molecules across the mitochondrial membrane . This interaction prevents the proper functioning of the translocator protein, thereby inhibiting bacterial growth and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human glioblastoma cells, the compound has been shown to induce cell death by disrupting cellular metabolism and inhibiting cell proliferation . Additionally, this compound affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism . These effects contribute to its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the translocator protein, inhibiting its function and preventing the transport of essential molecules across the mitochondrial membrane . This inhibition leads to a disruption in cellular energy production and induces cell death. Additionally, this compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of cell death in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may contribute to its biological activity and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound accumulates in specific cellular compartments, including the mitochondria, where it exerts its effects . This localization is crucial for its antibacterial and anticancer activities, as it allows the compound to target specific cellular processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondrial membrane . The accumulation of this compound in the mitochondria is essential for its activity, as it allows the compound to interact with the translocator protein and disrupt mitochondrial function .

Eigenschaften

IUPAC Name |

[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)14-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBYMINBXMIEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284297 | |

| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-87-0 | |

| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)

![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)

![3-{[(4-Fluorophenyl)methyl]amino}butanoic acid](/img/structure/B1461283.png)